![molecular formula C12H16BrNO2 B017197 4-[2-(2-Bromophenoxy)ethyl]morpholine CAS No. 101558-72-9](/img/structure/B17197.png)
4-[2-(2-Bromophenoxy)ethyl]morpholine
Übersicht
Beschreibung
Synthesis Analysis
Research on compounds structurally related to "4-[2-(2-Bromophenoxy)ethyl]morpholine" often involves complex reactions utilizing halogenated precursors and nucleophilic substitution reactions. For instance, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride through reactions of 4-(2-chloroethyl)morpholine hydrochloride with generated ArTe− and Te2− under N2 atmosphere illustrates the complexity and precision required in these synthesis processes (Singh et al., 2000).
Molecular Structure Analysis
The structural analysis of similar compounds involves sophisticated techniques like NMR, X-ray diffraction, and spectroscopic methods. These techniques confirm the molecular geometry, bonding patterns, and the orientation of substituents. For example, the crystal structures of trans-[PdCl2(L1)2] and trans-[PdCl2(L2)2], where L1 and L2 are morpholine derivatives, have been characterized to reveal square planar geometry around palladium, highlighting the importance of structural analysis in understanding compound behavior (Singh et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can be intricate, often leading to novel structures with unique properties. The reactivity of these compounds under various conditions can provide insights into potential applications and stability. For instance, the synthesis and complexation of morpholine derivatives with palladium(II) and mercury(II) indicate their potential in forming coordination compounds with metals (Singh et al., 2000).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
A significant application of bromophenol derivatives involves their role in catalysis and organic synthesis. For instance, unsymmetrical dicopper(II) complexes, which include bromophenol-based ligands, show promising catecholase activity. This activity is crucial in mimicking the active sites of type 3 copper proteins, potentially paving the way for developing new catalytic agents in organic synthesis (Merkel et al., 2005).
Antioxidant Properties
Bromophenol derivatives isolated from marine sources demonstrate significant antioxidant activities. Research on compounds from the marine red alga Rhodomela confervoides has highlighted their potential as natural antioxidants due to their potent scavenging activity against DPPH radicals. Such findings suggest their applicability in food and pharmaceutical industries as natural antioxidant agents (Li et al., 2012).
Biological Activities
The exploration of bromophenol derivatives extends to their biological activities as well. A study on the cellular antioxidant effect of bromophenols from the red algae Vertebrata lanosa has demonstrated their potent antioxidant activity in cellular assays. This suggests their potential therapeutic applications in managing oxidative stress-related conditions (Olsen et al., 2013).
Synthetic Applications
On the synthetic front, compounds related to "4-[2-(2-Bromophenoxy)ethyl]morpholine" have been utilized in the synthesis of complex molecules. For example, the nickel-catalyzed formation of a carbon-nitrogen bond at the beta position of saturated ketones using morpholine showcases innovative approaches to synthesizing beta-enaminones, a valuable class of compounds in organic chemistry (Ueno et al., 2009).
Eigenschaften
IUPAC Name |
4-[2-(2-bromophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHOIECXJQINLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357751 | |
| Record name | 4-[2-(2-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromophenoxy)ethyl]morpholine | |
CAS RN |
101558-72-9 | |
| Record name | 4-[2-(2-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



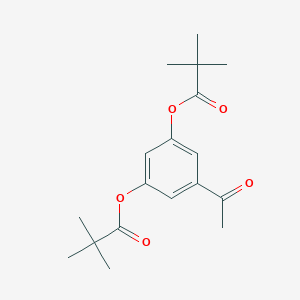

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
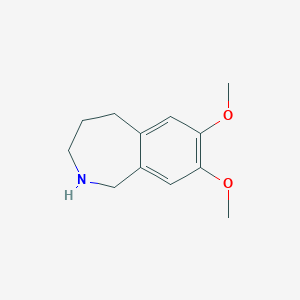
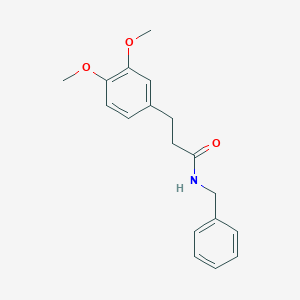
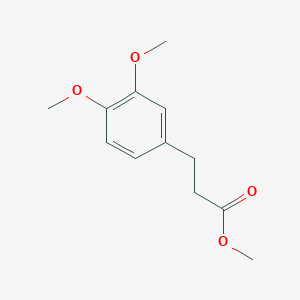
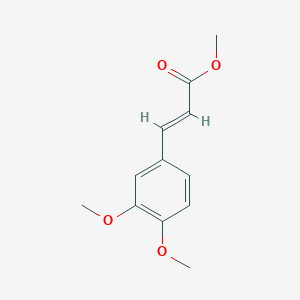
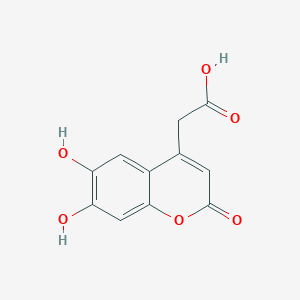
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

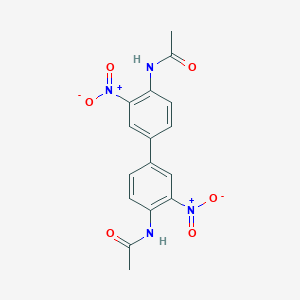

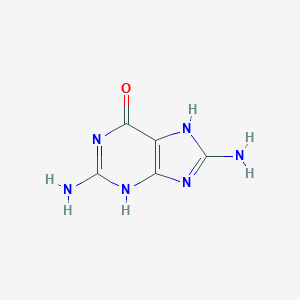
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)